N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
This compound is a tetrahydropyrimidine derivative featuring a 4-(4-fluorophenyl) group at position 4, a 6-methyl substituent, and a thioxo (sulfanylidene) moiety at position 2. The N-(3,4-dimethylphenyl) carboxamide group at position 5 distinguishes it from structurally related analogs. Such modifications are designed to optimize pharmacological properties, including bioavailability and target binding affinity. The compound’s synthesis likely follows a Biginelli-type cyclocondensation reaction, a common method for tetrahydropyrimidines, using acid catalysis or ionic liquids under solvent-free conditions .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-11-4-9-16(10-12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-5-7-15(21)8-6-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUPLXTZNZBATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalyst Selection
In the context of the target compound, 4-fluorobenzaldehyde serves as the aldehyde component, while methyl acetoacetate provides the β-keto ester. Thiourea introduces the sulfanylidene (C=S) group at position 2 of the tetrahydropyrimidine ring. Catalysts such as HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to enhance reaction efficiency.
- HCl-Catalyzed Reaction : A mixture of 4-fluorobenzaldehyde (10 mmol), methyl acetoacetate (10 mmol), thiourea (10 mmol), and concentrated HCl (catalytic) in ethanol is refluxed for 8–12 hours. The crude product precipitates upon cooling and is neutralized with aqueous sodium carbonate.
- DABCO-Catalyzed Reaction : Substituting HCl with DABCO (20 mol%) in ethanol under reflux reduces reaction time to 3–5 hours and improves yields (70–88%). The organocatalytic pathway minimizes side reactions and simplifies purification.
Intermediate Characterization
The intermediate, methyl 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is isolated as a pale-yellow solid. Key analytical data include:
- Melting Point : 210–213°C (decomposes).
- IR Spectroscopy : Absorption bands at 1702 cm⁻¹ (C=O ester), 1596 cm⁻¹ (C=C aromatic), and 1210 cm⁻¹ (C=S).
- ¹H NMR (DMSO-d₆) : δ 8.95 (s, 1H, NH), 7.25–7.45 (m, 4H, Ar-H), 5.45 (s, 1H, H-4), 3.85 (q, 2H, OCH₂CH₃), 2.30 (s, 3H, CH₃).
Hydrolysis of Ester to Carboxylic Acid
The methyl ester group at position 5 is hydrolyzed to a carboxylic acid to facilitate subsequent amidation. This step is critical for introducing the carboxamide functionality.
Acidic or Basic Hydrolysis
- Basic Hydrolysis : The ester intermediate (1 mmol) is stirred with 2M NaOH in ethanol-water (1:1, 20 mL) at 60°C for 4 hours. Acidification with dilute HCl precipitates the carboxylic acid.
- Acidic Hydrolysis : Alternatively, refluxing with 6M HCl in dioxane (6 hours) achieves complete conversion, though this method risks partial decomposition of the tetrahydropyrimidine ring.
The carboxylic acid derivative, 4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, is obtained as a white powder.
Analytical Data :
- ¹H NMR (DMSO-d₆) : δ 12.80 (s, 1H, COOH), 7.20–7.40 (m, 4H, Ar-H), 5.40 (s, 1H, H-4), 2.25 (s, 3H, CH₃).
Amidation with 3,4-Dimethylaniline
The final step involves coupling the carboxylic acid with 3,4-dimethylaniline to form the target carboxamide. Methyltrimethoxysilane (MTM) is employed as a green and efficient coupling agent.
MTM-Mediated Amidation
A mixture of the carboxylic acid (1 mmol), 3,4-dimethylaniline (1.2 mmol), and MTM (2 mmol) in toluene is heated at 110°C for 12 hours. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate. Purification by recrystallization from ethanol yields the final compound.
Optimization Notes :
Alternative Amidation Methods
- Classical Coupling Agents : EDCl/HOBt or DCC/DMAP in dichloromethane achieve comparable yields but require tedious purification.
- Thermal Amidation : Heating the acid and amine neat at 150°C for 24 hours provides moderate yields (50–60%) but risks thermal degradation.
Structural and Spectroscopic Characterization
The target compound is characterized by advanced spectroscopic techniques to confirm its structure and purity.
Spectral Data
X-ray Crystallography
Single-crystal X-ray analysis (where applicable) reveals a shallow boat conformation of the tetrahydropyrimidine ring and axial orientation of the 4-fluorophenyl group, consistent with analogous structures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and sulfur atoms in its structure may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituent positions and functional groups:
Key Observations :
- Fluorophenyl vs. Methylphenyl : The 4-fluorophenyl group at C4 increases electronegativity, improving metabolic stability compared to methylphenyl analogs .
- Carboxamide vs. Ester/Ketone : The carboxamide group at C5 facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or receptors .
Physicochemical Properties
Key Trends :
- Melting Points: Fluorophenyl derivatives generally exhibit higher melting points than non-fluorinated analogs due to increased molecular symmetry and intermolecular interactions .
Key Insights :
Biological Activity
N-(3,4-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H20F N5O2S
- Molecular Weight : 365.36 g/mol
- Chemical Structure : The compound consists of a tetrahydropyrimidine ring with various substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN5O2S |
| Molecular Weight | 365.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfanylidene group suggests potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The fluorophenyl and dimethylphenyl groups may interact with various receptors, influencing signal transduction pathways.
Therapeutic Potential
The compound has been studied for its potential use in treating various conditions:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : There is evidence indicating activity against certain bacterial strains.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the compound's effect on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase.
-
Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated an inhibition zone of 15 mm at a concentration of 50 µg/mL.
- This suggests that the compound has potential as an antimicrobial agent.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 10 µM |
| Antimicrobial | Staphylococcus aureus | 50 µg/mL |
| Antimicrobial | Escherichia coli | 50 µg/mL |
Research Findings
Recent research has focused on optimizing the synthesis and evaluating the biological activity of this compound. Various derivatives have been synthesized to enhance potency and selectivity:
- Synthesis Techniques : Methods such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times.
- Structure-Activity Relationship (SAR) studies have identified key functional groups that enhance biological activity.
Q & A
Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted phenyl groups with thiourea derivatives, followed by carboxamide coupling. Critical steps include:
- Cyclization : Formation of the tetrahydropyrimidine core under reflux conditions using ethanol or methanol as solvents .
- Functionalization : Introduction of the 4-fluorophenyl and 3,4-dimethylphenyl groups via nucleophilic substitution or coupling reactions .
- Characterization : Intermediates are validated using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (MS) to verify molecular weights. Purity is assessed via HPLC with >95% threshold .
Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?
Answer:
Optimization requires systematic variation of:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may promote decomposition; controlled reflux (60–70°C) balances speed and stability .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol reduces side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to direct regioselectivity during carboxamide formation .
- Workup protocols : Gradient extraction and column chromatography (silica gel, hexane/ethyl acetate) isolate the product from thiourea by-products .
Basic: Which analytical techniques are critical for confirming the compound’s structure?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm). The sulfanylidene (C=S) group is identified via ¹³C signals at ~180 ppm .
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydropyrimidine ring conformation (e.g., boat vs. chair) .
- High-resolution MS (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ ion) with <2 ppm error .
Advanced: How should researchers address contradictory data in reported synthesis protocols?
Answer:
Contradictions often arise from:
- Regioselectivity : Competing pathways (e.g., N- vs. S-alkylation) can produce isomers. Use in situ monitoring (FTIR or TLC) to track reaction progress .
- Solvent effects : Discrepancies in yield may stem from solvent polarity. Compare results across solvents (e.g., DMSO vs. THF) and adjust based on intermediate solubility .
- Crystallization variability : Polymorphism can alter melting points. Standardize recrystallization solvents (e.g., methanol/water) and cooling rates .
Basic: What in vitro assays are recommended to evaluate its biological activity?
Answer:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to quantify IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM range) .
- Solubility : Use shake-flask method in PBS (pH 7.4) to determine kinetic solubility for in vivo extrapolation .
Advanced: How does crystal packing influence its stability and bioactivity?
Answer:
X-ray data reveals:
- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core, while weak C–H⋯π interactions enhance crystal lattice integrity .
- Conformational rigidity : Planar fluorophenyl groups restrict rotational freedom, potentially improving target binding affinity .
- Hygroscopicity : Hydroxyl or sulfanyl groups may necessitate anhydrous storage to prevent hydrolysis .
Advanced: What role do substituents play in structure-activity relationships (SAR)?
Answer:
- 4-Fluorophenyl group : Enhances lipophilicity (LogP ~3.4) and membrane permeability, critical for CNS targets .
- 3,4-Dimethylphenyl : Steric bulk may reduce off-target interactions; methylation at the 6-position increases metabolic stability .
- Sulfanylidene moiety : Acts as a hydrogen-bond acceptor, improving affinity for ATP-binding pockets in kinases .
Advanced: How can impurities be identified and quantified during scale-up?
Answer:
- HPLC-DAD/MS : Detect trace thiourea derivatives or dimerization by-products (retention time shifts).
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to profile degradation pathways .
- QbD approach : Design space modeling (e.g., DoE) to correlate impurity levels with reaction parameters (pH, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
